molecular formula C25H24N2O5S B5472855 [4-[(E)-2-acetamido-3-(benzylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate

[4-[(E)-2-acetamido-3-(benzylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate

Cat. No.: B5472855
M. Wt: 464.5 g/mol
InChI Key: ZQAFJYZHCFMRRM-LFVJCYFKSA-N
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Description

[4-[(E)-2-acetamido-3-(benzylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate is a complex organic compound that features multiple functional groups, including an acetamido group, a benzylamino group, and a sulfonate ester. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-2-acetamido-3-(benzylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate typically involves multi-step organic reactions. A common approach might include:

    Formation of the acetamido group: This can be achieved by acetylation of an amine precursor.

    Introduction of the benzylamino group: This step might involve a nucleophilic substitution reaction where a benzylamine is introduced.

    Formation of the enone structure: This could be done through an aldol condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylamino group.

    Reduction: Reduction reactions could target the enone structure, converting it to a saturated ketone.

    Substitution: The sulfonate ester group can be a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could yield a saturated ketone.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for [4-[(E)-2-acetamido-3-(benzylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting their activity by binding to the active site or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(E)-2-acetamido-3-(phenylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate
  • [4-[(E)-2-acetamido-3-(methylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate

Uniqueness

The uniqueness of [4-[(E)-2-acetamido-3-(benzylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[4-[(E)-2-acetamido-3-(benzylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-18-8-14-23(15-9-18)33(30,31)32-22-12-10-20(11-13-22)16-24(27-19(2)28)25(29)26-17-21-6-4-3-5-7-21/h3-16H,17H2,1-2H3,(H,26,29)(H,27,28)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAFJYZHCFMRRM-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(C(=O)NCC3=CC=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C(\C(=O)NCC3=CC=CC=C3)/NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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